molecular formula C7H12N4O B5721626 4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 5248-40-8

4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No. B5721626
CAS RN: 5248-40-8
M. Wt: 168.20 g/mol
InChI Key: RTHVRVKIJCPJDU-UHFFFAOYSA-N
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Description

4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a triazine derivative and is commonly referred to as EDAC or EDC.

Mechanism of Action

The mechanism of action of EDC involves the activation of carboxyl groups in peptides and proteins. EDC reacts with carboxyl groups to form an O-acylisourea intermediate, which then reacts with amines to form an amide bond. This reaction results in the formation of a peptide bond between two amino acids.
Biochemical and Physiological Effects
EDC has been shown to have minimal toxicity in vitro, making it a safe and effective coupling reagent for peptide synthesis. However, EDC has been shown to induce apoptosis in some cell lines, indicating that caution should be taken when using this compound in certain applications.

Advantages and Limitations for Lab Experiments

The main advantage of using EDC in lab experiments is its ability to activate carboxyl groups in peptides and proteins, allowing for the formation of amide bonds. EDC is also relatively inexpensive and easy to use, making it a popular choice for researchers. However, EDC has some limitations, including its potential toxicity and the fact that it may not be suitable for all types of peptide synthesis.

Future Directions

There are several potential future directions for research involving EDC. One area of interest is the development of novel coupling reagents that are more efficient and less toxic than EDC. Another area of interest is the use of EDC in the synthesis of peptide-based drugs, such as antimicrobial peptides and cancer therapeutics. Additionally, further research is needed to fully understand the mechanism of action of EDC and its potential effects on cellular processes.

Synthesis Methods

EDC is synthesized through the reaction of ethoxyamine hydrochloride with cyanuric chloride in the presence of triethylamine. This reaction results in the formation of EDC, which is a white, crystalline powder.

Scientific Research Applications

EDC has been widely used in scientific research due to its ability to activate carboxyl groups in peptides and proteins. This activation allows for the formation of amide bonds, which are essential in the synthesis of peptides and proteins. EDC has been used in the synthesis of various peptides, including antimicrobial peptides, and has been shown to be an effective coupling reagent in solid-phase peptide synthesis.

properties

IUPAC Name

4-ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-12-7-10-5(2)9-6(8-3)11-7/h4H2,1-3H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVRVKIJCPJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263272
Record name 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5248-40-8
Record name 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5248-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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